molecular formula C20H24N2 B287926 2,3-Bis(2,6-dimethylphenylimino)butane

2,3-Bis(2,6-dimethylphenylimino)butane

Cat. No. B287926
M. Wt: 292.4 g/mol
InChI Key: XFRDTZDCMXJTNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Bis(2,6-dimethylphenylimino)butane, commonly known as 'Bis-Imine,' is a versatile organic compound that has gained significant attention in the scientific community due to its unique properties. It is a symmetrical ligand that is used in various fields of chemistry, including catalysis, organic synthesis, and materials science. The compound is synthesized using a straightforward method, and its applications in scientific research are widespread.

Mechanism of Action

Bis-Imine acts as a bidentate ligand, forming stable complexes with metal ions. The ligand-metal complex is formed through coordination of the nitrogen atoms in the imine groups with the metal ion. The complex is stabilized by the chelate effect, which increases the stability of the complex.
Biochemical and Physiological Effects:
Bis-Imine has not been extensively studied for its biochemical and physiological effects. However, studies have shown that the ligand-metal complexes formed using Bis-Imine have potential applications in the treatment of cancer and other diseases. The complexes have been shown to exhibit cytotoxicity against cancer cells and have been used in drug delivery systems.

Advantages and Limitations for Lab Experiments

Bis-Imine has several advantages in laboratory experiments. It is a simple and easy-to-synthesize compound, and its ligand-metal complexes are stable and easily characterized. The ligand can be easily modified to tune the properties of the ligand-metal complex. However, the compound has limitations in terms of its solubility in some solvents, which can affect its use in certain applications.

Future Directions

Bis-Imine has potential applications in various fields of chemistry and materials science. Future research can focus on the synthesis of new ligand-metal complexes using Bis-Imine and their applications in catalysis and drug delivery systems. The compound can also be used in the synthesis of new dendrimers and polymers with unique properties. Further studies can also be conducted to understand the biochemical and physiological effects of Bis-Imine and its ligand-metal complexes.

Scientific Research Applications

Bis-Imine has found wide applications in scientific research due to its unique properties. It is used as a ligand in the synthesis of metal complexes, which are used in catalysis and materials science. The compound has also been used in the synthesis of organic compounds, including pharmaceuticals and agrochemicals. Bis-Imine has been used as a building block in the synthesis of dendrimers, which are used in drug delivery systems.

properties

Product Name

2,3-Bis(2,6-dimethylphenylimino)butane

Molecular Formula

C20H24N2

Molecular Weight

292.4 g/mol

IUPAC Name

2-N,3-N-bis(2,6-dimethylphenyl)butane-2,3-diimine

InChI

InChI=1S/C20H24N2/c1-13-9-7-10-14(2)19(13)21-17(5)18(6)22-20-15(3)11-8-12-16(20)4/h7-12H,1-6H3

InChI Key

XFRDTZDCMXJTNJ-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C)N=C(C)C(=NC2=C(C=CC=C2C)C)C

Canonical SMILES

CC1=C(C(=CC=C1)C)N=C(C)C(=NC2=C(C=CC=C2C)C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 37.2 ml (36.3 g, 0.3 moles) of 2,6-dimethylaniline, 13.1 ml (12.9 g, 0.15 moles) of 2,3-butanedione and 100 ml of ethanol is boiled for 12 hours. The solvent is evaporated under reduced pressure, 80 ml of water and 20 ml of acetic acid are added to the residue, and the resulting mixture is stirred for 6 hours at 0° to +5° C. The mixture is allowed to stand overnight, thereafter the separated precipitate is filtered off, washed with water and dried. 34.0 g (77.5%) of crude 2,3-bis(2',6'-dimethylphenyl-imino)butane are obtained; m.p.: 78°-86° C. After recrystallization from ethanol 25.1 g (57.2%) of the pure substance, melting at 88°-90° C., are obtained.
Quantity
37.2 mL
Type
reactant
Reaction Step One
Quantity
13.1 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

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